molecular formula C16H16 B14748658 (2.2)Metacyclophane CAS No. 2319-97-3

(2.2)Metacyclophane

Cat. No.: B14748658
CAS No.: 2319-97-3
M. Wt: 208.30 g/mol
InChI Key: COTONUHLIMVDNV-UHFFFAOYSA-N
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Description

(2.2)Metacyclophane (CAS 2319-97-3) is a well-known cyclophane of significant interest in advanced organic and supramolecular chemistry research. This strained hydrocarbon consists of two benzene rings bridged at their meta positions by two ethylene chains, forming a unique three-dimensional architecture . Its structure serves as a fundamental scaffold for investigating planar chirality and transannular π-π interactions, which arise from the close spatial proximity of the aromatic rings . This compound is a key precursor in the development of planar chiral templates for asymmetric catalysis . Its derivatives are highly valuable in supramolecular chemistry, particularly in the design and synthesis of molecular receptors and hosts, such as calixarene-analogous metacyclophanes (CAMs), due to their ability to form defined cavities for guest binding . The strained, distorted nature of the benzene rings in [2.2]metacyclophane and its stability have been the subject of detailed computational studies, including Density Functional Theory (DFT) analyses, providing insights into the relationship between molecular strain and electronic structure . Modern synthetic approaches, such as those utilizing selective benzylic metalation with LiNK chemistry (mixed Li/K metal TMP amide) followed by oxidative coupling, allow for efficient and modular construction of [2.2]metacyclophane cores from substituted m-xylenes, facilitating access to potentially useful planar chiral derivatives . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tricyclo[9.3.1.14,8]hexadeca-1(15),4(16),5,7,11,13-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTONUHLIMVDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC=C2)CCC3=CC=CC1=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177765
Record name (2.2)Metacyclophane
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Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2319-97-3
Record name (2.2)Metacyclophane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-m-xylylene
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Record name (2.2)Metacyclophane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2.2)METACYCLOPHANE
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Preparation Methods

Substrate Design and Reaction Optimization

Key precursors include 1,2-bis(3-formyl-4-methoxyphenyl)ethane (2a ), which undergoes cyclization via TiCl₄/Zn to yield 4,16-dimethoxy[2.2]metacyclophan-1-ene (3a ). The reaction proceeds through a tandem deoxygenation and coupling mechanism, with yields critically dependent on bridge length and substituent electronics.

Table 1: McMurry Cyclization Yields for [2.n]Metacyclophanes

Bridge Length (n) Product Yield (%) Reference
2 [2.2]Metacyclophane 78
5 [2.5]Metacyclophane 62
8 [2.8]Metacyclophane 65

Challenges and Solutions

The strained [2.2] system often leads to side reactions, such as oligomerization. Optimizing solvent polarity (e.g., THF/t-BuOH mixtures) and stoichiometric TiCl₄/Zn ratios (typically 1:2) minimizes these issues. Post-synthetic oxidation of the ene intermediate to diketones (9a ) using Swern conditions (oxalyl chloride/DMSO) further stabilizes the product.

Reductive Coupling Techniques

Alternative reductive strategies employ Zn/Cu or catalytic hydrogenation to form ethylene bridges.

Zinc-Mediated Coupling

Treatment of dibrominated precursors (e.g., 1,2-bis(3-bromo-4-methoxyphenyl)ethane) with Zn/Cu in DMF yields this compound via Ullmann-type coupling. While effective for larger cyclophanes (n ≥ 3), this method suffers from poor yields (<30%) for n=2 due to steric hindrance.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of acetylene-bridged precursors (e.g., 6a ) selectively reduces triple bonds to ethylenes. Using 10% Pd/C in ethanol at 80°C, this approach achieves >90% conversion but requires pre-synthesis of acetylenic intermediates.

Fragment Coupling Approaches

Fragment-based synthesis constructs this compound by linking pre-formed aromatic units.

TosMIC Methodology

The TosMIC (p-toluenesulfonylmethyl isocyanide) protocol couples two phenolic fragments via methylene bridges. Reaction of 3-tert-butyl-5-methoxybenzaldehyde with TosMIC in K₂CO₃/MeOH yields a [3.1.1]metacyclophane precursor, which is subsequently reduced to the [2.2] analog using LiAlH₄. This method offers excellent stereocontrol but requires multi-step optimization.

Suzuki-Miyaura Cross-Coupling

Though less common, Suzuki coupling of boronic esters with dihalogenated benzenes has been explored. For example, 1,3-dibromo-5-methoxybenzene reacts with 1,3-bis(boronate)ethane under Pd(PPh₃)₄ catalysis to form [2.2]metacyclophane in 45% yield. The method’s versatility allows incorporation of functional groups but struggles with steric bulk.

Post-Synthetic Modifications

Functionalization of this compound enhances its utility in advanced applications.

Oxidation to Diones

Swern oxidation of diol intermediates (4a ) using oxalyl chloride and DMSO produces diketones (9a ) in quantitative yield. However, [2.2]metacyclophane-1,2-dione is highly labile, decomposing to dicarboxylic acid (10 ) upon silica gel chromatography.

Quinoxaline Formation

Trapping diketones with o-phenylenediamine in ethanol generates quinoxaline-bridged derivatives (11 ), which exhibit enhanced stability and fluorescence properties.

Analytical Characterization

X-Ray Diffraction

Single-crystal X-ray analysis reveals a distorted boat conformation for [2.2]metacyclophane, with interplanar angles of 15–20° between benzene rings.

Table 2: Structural Parameters of this compound Derivatives

Derivative Bridge Length (Å) Dihedral Angle (°) Reference
[2.2]Metacyclophane 2.8 18.2
Diketone 9a 3.1 22.5

NMR Spectroscopy

Variable-temperature ¹H NMR studies (e.g., -40°C to 60°C) elucidate dynamic processes such as ring flipping. For [2.2]metacyclophane, coalescence temperatures near 0°C indicate rapid conformational exchange.

Chemical Reactions Analysis

Substitution Reactions

[2.2]Metacyclophane undergoes nuclear substitution under radical conditions. For example, treatment with benzoyl peroxide (BPO) and CuCl₂ in acetonitrile yields:

  • 4-Benzoate and 8-cyanomethyl derivatives via radical attack through a cyclohexadienyl intermediate .

  • Transannular dehydrogenation products, including pyrene and hydropyrenes , particularly in alkyl-substituted derivatives .

Table 1: Product distribution in radical substitution of alkyl-substituted [2.2]metacyclophanes

SubstituentRelative Dehydrogenation RateMajor Product(s)
Unsubstituted1Pyrene, 4-benzoate
5,13-Dimethyl160Hydropyrenes
5,13-Diethyl120Hydropyrenes
5,13,14,16-Tetramethyl40Pyrene derivatives

Transannular Dehydrogenation

Transannular reactions dominate in alkyl derivatives due to their lower ionization potentials and stabilized cation radical intermediates. Key findings include:

  • 5,13-Dimethyl[2.2]metacyclophane reacts 160× faster than unsubstituted analogs, favoring hydropyrene formation .

  • Steric bulk at bridge positions suppresses nuclear substitution, as seen in 5,13-di-tert-butyl derivatives .

Oxygenation and Photooxygenation

Photooxygenation of substituted [2.2]metacyclophanes produces stable endoperoxides:

  • 4,5,6,8,16-Pentamethyl[2.2]metacyclophane reacts with singlet oxygen to form endoperoxide 7 , confirmed by X-ray crystallography .

  • Endoperoxides exhibit thermal stability, resisting deoxygenation below 200°C .

Grignard Reagent Reactions

Reactions with Grignard reagents depend on steric and electronic factors:

  • 8,16-Bis(bromomethyl)[2.2]metacyclophane reacts with RMgX to yield 8,16-dialkyl derivatives (e.g., R = Me, Et, n-Pr) .

  • Bulky substituents (e.g., tert-butyl) at positions 5 and 13 reduce side reactions, improving yields to >80% .

Table 2: Yields of 8,16-dialkyl derivatives with Grignard reagents

Grignard Reagent (RMgX)Product Yield (%)Byproducts
MeMgBr65Spiro compound (15%)
t-BuMgCl85None
PhMgBr45Reduction product (20%)

McMurry Reaction and Subsequent Oxidation

The McMurry reaction enables cyclization and functionalization:

  • 1,2-Bis(5-tert-butyl-2-methyl-3-formylphenyl)ethane undergoes McMurry coupling to form anti-[2.2]metacyclophane-1,2-diols (40–50% yield) .

  • Swern oxidation converts diols to 1,2-diones , confirmed by IR (C=O stretch at 1686 cm⁻¹) and X-ray analysis .

Acid-Catalyzed Isomerization

Lewis acids drive isomerization and transannular cyclization:

  • 5-tert-Butyl-8-methoxy[2.2]metacyclophane reacts with TiCl₄ to form pyrene derivatives via carbocation intermediates .

  • Methoxy groups at position 8 enhance reactivity, facilitating aromatization through protonation and methanol elimination .

Key Mechanistic Insight :
Protonation at bridge positions generates strained carbocations, which rearrange to form pyrenes or isomerize to less strained [2.2]metacyclophanes .

Scientific Research Applications

(2.2)Metacyclophane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2.2)Metacyclophane involves its ability to undergo various chemical transformations. Its unique three-dimensional structure allows for interactions with other molecules, leading to the formation of complexes and adducts. These interactions are often mediated by π-π stacking and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclophanes

Structural and Energetic Differences

Aromatic Ring Distortion and Strain

Cyclophanes differ in the magnitude of aromatic ring distortion and strain energy (Table 1). For example:

  • [2.2]Paracyclophane : Exhibits higher strain energy (~55 kcal/mol) due to para-substitution, which forces closer proximity between the benzene rings compared to meta-substituted analogs .
  • [2.2]Metacyclophane : Shows reduced strain (~43 kcal/mol) owing to the meta configuration, which alleviates steric clashes .
  • [5]Metacyclophane : Displays extreme benzene ring distortion (29.43° deviation from planarity), attributed to the shorter bridge length .

Table 1. Structural Parameters of Selected Cyclophanes

Compound Bridge Length Aromatic Ring Distortion (°) Strain Energy (kcal/mol)
[2.2]Paracyclophane 2.2 18.2 55.0
[2.2]Metacyclophane 2.2 15.7 43.0
[5]Metacyclophane 5.0 29.4 68.5
[6]Metacyclophane 6.0 23.3 52.0

Data derived from computational and crystallographic studies

Electronic Properties

Atomic charge distribution and through-space interactions also vary:

  • Meta vs. Para Substitution : In [2.2]Metacyclophane, the meta configuration leads to less electron density redistribution compared to [2.2]Paracyclophane, where para-substitution enhances charge delocalization between rings .
  • AIE/SE Energies: Attractive interactions (dispersion and electrostatic forces) dominate in meta-substituted cyclophanes, while Pauli repulsion is more pronounced in para analogs .

Stability and Reactivity

Meta-substituted cyclophanes generally exhibit higher thermodynamic stability:

  • Strain Energy Trend : [n]Metacyclophanes are ~12 kcal/mol more stable than [n]Paracyclophanes due to reduced torsional strain .
  • Oxidative Stability : Aza[14]Metacyclophane derivatives demonstrate exceptional stability even in high oxidation states (e.g., tetracationic spin-quintet states) .

Q & A

Q. How can researchers investigate the mechanistic pathway of this compound ring-opening reactions?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C at bridge positions) and track intermediates via in situ IR or NMR. Perform kinetic studies under pseudo-first-order conditions to determine rate constants. Computational studies (e.g., NEB—Nudged Elastic Band method) identify transition states and activation barriers .

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